TPSA Advantage: Dihydro vs. Aromatic Scaffold
The 3,4-dihydro target compound (CAS 1616346-37-2) has a computed topological polar surface area (TPSA) of 34.03 Ų, compared to 37.27 Ų for the fully aromatic Pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) . This represents an absolute decrease of 3.24 Ų (8.7% lower). TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 40 Ų predict favorable blood-brain barrier penetration; the target compound's TPSA of 34.03 falls below this critical threshold, whereas the aromatic comparator at 37.27 remains closer to the boundary [1]. Both compounds share identical H-bond acceptor (2) and donor (1) counts, confirming that the TPSA difference arises solely from the saturation state of the fused ring system.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 34.03 Ų (3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one, CAS 1616346-37-2) |
| Comparator Or Baseline | 37.27 Ų (Pyrrolo[1,2-c]pyrimidin-1(2H)-one, CAS 223432-96-0) |
| Quantified Difference | Δ = -3.24 Ų (8.7% reduction) |
| Conditions | Computed values from vendor-published molecular property datasheets (Leyan); both compounds measured at 98% purity; consistent computational methodology applied across both entries |
Why This Matters
Lower TPSA predicts enhanced passive membrane permeability and potential CNS exposure, making this scaffold preferable for programs requiring intracellular target engagement or brain penetration.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. TPSA < 60-70 Ų for oral absorption; TPSA < 40 Ų for CNS penetration. View Source
